molecular formula C7H14ClN B2508017 (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride CAS No. 2126143-11-9

(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride

Cat. No.: B2508017
CAS No.: 2126143-11-9
M. Wt: 147.65
InChI Key: IWMNBUWLRJYXGP-FCWDRERSSA-N
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Description

(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is a chiral compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a cyclopropanation reaction, where a suitable diene is reacted with a carbene precursor under controlled conditions.

    Introduction of the amine group: The bicyclic intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.

    Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce primary amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific processes in biological systems.

Medicine

In medicinal chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclic structure may also facilitate binding to hydrophobic pockets in target molecules, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-ylamine: Lacks the hydrochloride component but shares a similar core structure.

    (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-ol: Features a hydroxyl group in place of the amine.

Uniqueness

(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is unique due to its specific combination of a bicyclic structure and an amine hydrochloride group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-2-5(4)6-3-7(6)8;/h4-7H,2-3,8H2,1H3;1H/t4-,5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMNBUWLRJYXGP-FCWDRERSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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